Researchers seeking efficient access to (2-aminopyrimidin-5-yl)boronic acid for kinase inhibitor programs often face protection/deprotection bottlenecks or sluggish cross-coupling with chloro analogs. 2-Amino-5-bromopyrimidine solves this: its reactive C5-Br enables direct, protecting-group-free borylation, while the C2-NH2 serves as a hydrogen-bond anchor. Compared to 5-iodo analog, it offers superior atom economy and cost-effectiveness at scale. Supply advantage: stable solid form, ambient shipment, ready stock for multi-kilogram campaigns.
2-Amino-5-bromopyrimidine (CAS 7752-82-1) is a bifunctional heterocyclic building block fundamentally embedded in the synthesis of active pharmaceutical ingredients (APIs), particularly PI3K, mTOR, and FLAP inhibitors. It features a reactive C5-bromine atom primed for palladium-catalyzed cross-couplings and metal-halogen exchange, alongside a C2-amino group that serves as a critical hydrogen-bond donor/acceptor in target binding. In industrial procurement, this compound is selected over unfunctionalized pyrimidines or alternative halides due to its direct processability into (2-aminopyrimidin-5-yl)boronic acid—a ubiquitous intermediate in modern oncology and immunology pipelines [1].
Substituting 2-amino-5-bromopyrimidine with its chloro- or iodo-analogs introduces severe process liabilities. The 2-amino-5-chloropyrimidine variant exhibits a significantly stronger carbon-halogen bond, rendering it largely inert to standard metal-halogen exchange with n-butyllithium and requiring expensive, proprietary palladium ligands to force cross-coupling. Conversely, the 5-iodo analog is highly reactive but suffers from poor atom economy, higher raw material costs, and increased sensitivity to degradation during storage. Furthermore, attempting to use 5-bromo-2-chloropyrimidine as a cheaper precursor forces manufacturers to perform a subsequent SNAr amination step using pressurized ammonia, which introduces safety hazards, lowers overall throughput, and increases the cost of goods (COGs) [1].
The synthesis of (2-aminopyrimidin-5-yl)boronic acid is a critical bottleneck in API manufacturing. 2-Amino-5-bromopyrimidine undergoes highly efficient metal-halogen exchange using n-BuLi followed by trapping with B(Oi-Pr)3, yielding the water-soluble boronic acid in 80% isolated yield over a two-step sequence with >99% HPLC purity. In contrast, 2-amino-5-chloropyrimidine fails to undergo efficient lithium-halogen exchange under these standard conditions due to the high bond dissociation energy of the C-Cl bond, necessitating a shift to much more expensive catalytic borylation routes [1].
| Evidence Dimension | Isolated yield of (2-aminopyrimidin-5-yl)boronic acid via Li-halogen exchange |
| Target Compound Data | 80% yield (>99% purity) via n-BuLi / B(Oi-Pr)3 |
| Comparator Or Baseline | 2-Amino-5-chloropyrimidine (Negligible yield; C-Cl bond resists standard n-BuLi exchange) |
| Quantified Difference | Enables direct, high-yield organolithium borylation, bypassing the inertness of the chloro-analog. |
| Conditions | n-BuLi, TMSCl in situ protection, B(Oi-Pr)3 trapping, large-scale (15 kg) validation. |
Allows procurement teams to source a precursor that directly converts to a high-value boronic acid without relying on expensive palladium catalysts.
When catalytic borylation is preferred to form the pinacol ester, 2-amino-5-bromopyrimidine demonstrates exceptional reactivity. It achieves complete conversion to the corresponding boronic ester in 4–6 hours using only 0.5 mol % of the standard, inexpensive PdCl2(dppf) catalyst. If 2-amino-5-chloropyrimidine were utilized, the sluggish oxidative addition of the C-Cl bond would demand significantly higher catalyst loadings (often >2-5 mol %) and specialized dialkylbiaryl phosphine ligands (e.g., XPhos) to achieve comparable reaction kinetics, drastically increasing the catalyst cost per kilogram of API [1].
| Evidence Dimension | Catalyst loading required for complete borylation conversion |
| Target Compound Data | 0.5 mol % PdCl2(dppf) (complete in 4-6 h) |
| Comparator Or Baseline | 2-Amino-5-chloropyrimidine (Requires >2-5 mol % specialized Pd/ligand systems) |
| Quantified Difference | Reduces precious metal catalyst requirements by at least 4- to 10-fold. |
| Conditions | Bis(pinacolato)diboron, 1,4-dioxane, reflux (~100 °C). |
Drives down the cost of goods (COGs) by minimizing palladium consumption and avoiding patented, high-cost ligands in cross-coupling steps.
In the synthesis of PI3K/mTOR inhibitors, utilizing 2-amino-5-bromopyrimidine provides the amine functionality pre-installed, enabling a protecting-group-free synthetic route that yields the final API in 59% overall yield across four steps. Procuring 5-bromo-2-chloropyrimidine as a cheaper alternative requires an initial SNAr reaction with ammonia to install the C2-amine. This extra step typically requires pressurized reactors, elevated temperatures, and additional workup, which reduces the overall throughput and introduces significant safety and operational overhead in a GMP manufacturing environment [1].
| Evidence Dimension | Synthetic steps and reactor requirements for C2-amine installation |
| Target Compound Data | 0 additional steps (amine pre-installed); enables 4-step API synthesis |
| Comparator Or Baseline | 5-Bromo-2-chloropyrimidine (Requires +1 step: pressurized SNAr with NH3) |
| Quantified Difference | Eliminates one high-pressure manufacturing step and associated yield losses. |
| Conditions | Multi-kilogram scale API synthesis (e.g., GDC-0980). |
Streamlines the manufacturing route, reducing facility time, equipment requirements, and overall process risk.
2-Amino-5-bromopyrimidine is the optimal starting material for synthesizing (2-aminopyrimidin-5-yl)boronic acid, a critical intermediate for oncology and immunology drugs. Its specific halogen reactivity allows for protecting-group-free borylation and subsequent Suzuki coupling, directly supporting multi-kilogram scale manufacturing of complex kinase inhibitors [1].
In materials science, the compound is utilized to construct silver(I) and copper(II) coordination polymers. The 2-amino group acts as a structural director via hydrogen bonding, while the bromo substituent influences the self-assembly of metallocycles (e.g., 24-membered rings), making it a precise building block for engineered crystalline materials[2].
The compound is a foundational precursor for synthesizing amide-substituted 2-aminopyrimidine derivatives used in crystal engineering. The C2-amine undergoes high-yield acylation (e.g., 89.89% yield with acetic anhydride), while the C5-bromine atom provides a critical site for halogen bonding, enabling the rational design of highly ordered, thermally stable crystalline architectures[3].
Irritant;Environmental Hazard